molecular formula C16H26O6 B3350024 MMA nBA MAA CAS No. 25035-69-2

MMA nBA MAA

Cat. No. B3350024
Key on ui cas rn: 25035-69-2
M. Wt: 314.37 g/mol
InChI Key: DNBZRBSJOJZJKV-UHFFFAOYSA-N
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Patent
US05677380

Procedure details

Into a 1 l four-necked flask, 10.0 g of methacrylic acid, 15.0 g of n-butyl acrylate, 25.0 g of methyl methacrylate, 10.0 g of 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile), 5.0 g of n-dodecylmercaptan and 500 ml of dioxane were charged, dissolved and stirred. Then, stirring was continued under a nitrogen stream at 70° C. for 6 hours. The reaction solution was put into n-hexane to precipitate the resin. Purification was repeated with tetrahydrofuran/n-hexane, and then vacuum drying was conducted at 40° C. to obtain a resin powder. The obtained amount was 40.0 g. The weight average molecular weight as measured by GPC was 4,000 as calculated as polystyrene; the glass transition temperature (Tg) was 65° C.; and the acid value calculated after titration by means of a potentiometer was 130. 25 g of a methacrylic acid/n-butyl acrylate/methyl methacrylate copolymer thus obtained, 4.5 g of a melamine-type heat-curing agent (CYMEL (trademark) 303, manufactured by Mitsui Cyanamid) and 75 g of diethylene glycol dimethyl ether were mixed and dissolved, followed by filtration with a 0.2 μm filter to obtain a planarizing material solution.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])(=[O:10])[CH:8]=[CH2:9].[C:16]([O:21][CH3:22])(=[O:20])[C:17]([CH3:19])=[CH2:18].N(C(C)(CC(OC)(C)C)C#N)=NC(C)(CC(C)(OC)C)C#N.C(S)CCCCCCCCCCC>CCCCCC.O1CCOCC1>[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])(=[O:10])[CH:8]=[CH2:9].[C:16]([O:21][CH3:22])(=[O:20])[C:17]([CH3:19])=[CH2:18] |f:7.8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
15 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
25 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
10 g
Type
reactant
Smiles
N(=NC(C#N)(CC(C)(OC)C)C)C(C#N)(CC(C)(C)OC)C
Name
Quantity
5 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
STIRRING
Type
STIRRING
Details
Then, stirring
CUSTOM
Type
CUSTOM
Details
at 70° C.
CUSTOM
Type
CUSTOM
Details
for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to precipitate the resin
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
vacuum drying
CUSTOM
Type
CUSTOM
Details
was conducted at 40° C.
CUSTOM
Type
CUSTOM
Details
to obtain a resin powder
CUSTOM
Type
CUSTOM
Details
was 65° C.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)O.C(C=C)(=O)OCCCC.C(C(=C)C)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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